molecular formula C21H22N4O5 B2776245 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285636-99-8

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2776245
CAS No.: 1285636-99-8
M. Wt: 410.43
InChI Key: JRZXINKRNWCAQP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research has been conducted on compounds with structural similarities, focusing on their synthesis, structural characterization, and applications in molecular docking and spectroscopic studies. For instance, the synthesis and characterization of compounds, including molecular docking studies, have suggested potential applications in designing anti-diabetic agents. These studies provide a foundational understanding of the molecular interactions and stability of these compounds in solution, suggesting their potential in drug design and therapeutic applications (Karrouchi et al., 2021).

Corrosion Protection

Another application of similar compounds involves corrosion protection. A study investigated the efficacy of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated significant inhibition efficiency, highlighting their potential in industrial applications where corrosion resistance is crucial (Paul, Yadav, & Obot, 2020).

Antitumor Activity

Compounds related to "(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" have also been investigated for their antitumor activities. Research into the synthesis, characterization, and cytotoxicity of new derivatives has shown potential antitumor effects, particularly against specific cancer cell lines. This opens avenues for further exploration into their use as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Synthesis and Characterization

The synthesis and structural elucidation of these compounds are crucial for their application in scientific research. Studies detailing the synthesis, characterization, and theoretical studies provide insights into their physical and chemical properties, which are essential for understanding their interactions and stability under various conditions. This foundational knowledge supports their application in medicinal chemistry and material science (Alotaibi et al., 2018).

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-4-30-18-8-6-14(10-20(18)29-3)15-11-16(24-23-15)21(27)25-22-12-13-5-7-17(26)19(9-13)28-2/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZXINKRNWCAQP-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.